DNQX disodium salt is synthesized through chemical processes and is available from various suppliers for research purposes. It is classified under the category of neuropharmacological agents, specifically as a competitive antagonist for glutamate receptors . Its CAS number is 1312992-24-7, which aids in its identification in chemical databases .
The synthesis of DNQX disodium salt typically involves the nitration of quinoxaline derivatives followed by subsequent reactions to introduce the dinitro groups. The synthesis can be summarized in the following steps:
The technical details regarding the precise reaction conditions (temperature, time, solvents) are often proprietary or vary between laboratories but generally involve standard organic synthesis techniques .
DNQX disodium salt acts primarily as an antagonist at AMPA and kainate receptors, competing with glutamate for binding sites. The IC50 values for DNQX are approximately:
These values indicate the potency of DNQX in inhibiting receptor activity, making it a valuable tool in pharmacological studies.
The mechanism of action of DNQX involves competitive inhibition at AMPA and kainate receptors. When DNQX binds to these receptors, it prevents glutamate from eliciting excitatory postsynaptic potentials. This inhibition can be quantified through electrophysiological techniques that measure changes in neuronal excitability upon application of DNQX.
Research has demonstrated that at concentrations around 10 µM, DNQX effectively blocks both spontaneous and evoked excitatory postsynaptic currents in various neuronal preparations . This property makes it useful for dissecting the roles of glutamatergic signaling in neural circuits.
DNQX disodium salt appears as a dark brown solid and has notable physical properties:
The compound exhibits pro-oxidative properties and can selectively depolarize neurons within specific brain regions such as the thalamic reticular nucleus .
DNQX disodium salt is extensively used in neuroscience research to explore mechanisms of synaptic transmission and plasticity. Specific applications include:
Due to its specificity and potency, DNQX serves as a critical tool for researchers studying excitatory neurotransmission pathways .
DNQX disodium salt (Chemical Name: 6,7-Dinitroquinoxaline-2,3-dione disodium salt) is a water-soluble quinoxalinedione derivative with the empirical formula C₈H₂N₄Na₂O₆ and molecular weight 296.1 Da [1] [5]. The compound features two sodium ions replacing the acidic protons at the 2 and 3 positions of the quinoxalinedione ring system, conferring enhanced hydrophilicity compared to its free acid form [6] [8]. This ionic modification significantly alters its physicochemical behavior while preserving the core pharmacophore responsible for receptor antagonism.
The crystalline solid exhibits a dark brown appearance with a purity typically ≥98-99% as determined by HPLC [2] [5]. Spectroscopic characterization reveals distinctive features: the nitro groups (-NO₂) at positions 6 and 7 contribute to its electron-deficient aromatic system, while the dione functionality creates a planar, conjugated structure that facilitates competitive binding at glutamate receptor sites [10]. Its structural identity is confirmed by CAS registry number 1312992-24-7 and PubChem identifier 45073428, with standardized molecular descriptors including SMILES notation ([Na+].[Na+].[O-]C1=C([O-])N=C2C=C(C(=CC2=N1)[N+]([O-])=O)[N+]([O-])=O
) and InChIKey (GPSBSOYURFUVKJ-UHFFFAOYSA-L
) [1] [5].
Table 1: Fundamental Physicochemical Properties of DNQX Disodium Salt
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₈H₂N₄Na₂O₆ | Elemental Analysis |
Molecular Weight | 296.1 Da | Mass Spectrometry |
CAS Registry Number | 1312992-24-7 | - |
Appearance | Dark brown solid | Visual Inspection |
Purity | ≥98% (HPLC) | HPLC-UV |
PubChem CID | 45073428 | - |
The disodium salt formulation dramatically enhances water solubility (100 mM, equivalent to 31.4 mg/mL) compared to the virtually insoluble free acid form [1] [6]. This property makes it indispensable for electrophysiological and in vitro studies requiring aqueous solutions. The compound remains stable in aqueous stock solutions for up to three months when stored at -20°C in light-protected containers, though extended storage is recommended in lyophilized form under desiccating conditions [5] [10]. Thermal stability assessments indicate decomposition occurs above 250°C, with optimal storage at room temperature in desiccated environments to prevent hygroscopic degradation [1] [3].
Critical handling protocols include protection from light exposure due to potential nitro group photodegradation and centrifugation (10,000 × g, 5 minutes) of solutions to eliminate undissolved particulates before experimental use [10]. While soluble in water, DNQX disodium salt exhibits limited solubility in organic solvents like DMSO, constraining its application in certain biochemical assays [6].
Table 2: Solubility and Stability Profile
Parameter | Specification | Experimental Context |
---|---|---|
Aqueous Solubility | 100 mM (31.4 mg/mL) | Stock solution preparation |
Solvent Compatibility | Water > DMSO | Solvent screening |
Solution Stability | ≤3 months at -20°C | Long-term storage study |
Solid-State Stability | >12 months desiccated at 4°C | Accelerated stability testing |
Light Sensitivity | Light-sensitive | Photodegradation assay |
Synthetic routes to DNQX disodium salt typically commence with the condensation of o-phenylenediamine derivatives with oxalic acid to construct the quinoxalinedione scaffold [8]. Subsequent nitration at positions 6 and 7 introduces the electron-withdrawing nitro groups essential for receptor affinity. The final step involves bis-deprotonation with sodium hydroxide or sodium methoxide, followed by selective crystallization to yield the disodium salt [9]. Advanced purification employs reverse-phase HPLC with C18 columns, achieving ≥98% purity as verified by analytical HPLC and spectroscopic methods (NMR, LC-MS) [1] [5].
Critical quality control parameters include verification of residual solvents (absence of DMF or methanol), heavy metal contamination (<10 ppm), and quantification of the dominant isomer. Batch-specific certificates of analysis provide validated purity data and molecular weight confirmation, essential for molar concentration calculations in sensitive physiological experiments [3] [5]. The synthetic process requires careful control of reaction temperatures during nitration to prevent polynitration byproducts that could compromise biological specificity [8].
The disodium salt modification fundamentally addresses the aqueous solubility limitations of the parent DNQX freebase (CAS 2379-57-9), which exhibits negligible water solubility (<0.1 mg/mL) [9]. This transformation enables physiological studies requiring direct application in artificial cerebrospinal fluid (aCSF) or saline without organic cosolvents that might perturb neuronal function [6] [10]. Despite these formulation differences, both forms share identical biological targets and mechanism of action as competitive antagonists at AMPA/kainate receptors, with IC₅₀ values of 0.19–1.66 µM (AMPA) and 0.35 µM (GluK2) [2] [8].
Notably, the freebase demonstrates superior membrane permeability in cell-based assays, whereas the ionic disodium salt exhibits restricted cellular uptake due to its charged nature [9]. However, electrophysiological studies confirm equivalent receptor antagonism potency when equimolar concentrations reach target sites, as validated by whole-cell patch clamp recordings showing complete blockade of excitatory postsynaptic currents (EPSCs) at 10 µM concentrations in cortical neurons [6]. An unexpected pharmacological distinction emerges when AMPA receptors associate with transmembrane AMPA receptor regulatory proteins (TARPs): DNQX disodium salt transitions from antagonist to weak partial agonist due to altered binding pocket interactions [6] [10].
Table 3: Comparative Properties of DNQX Formulations
Property | DNQX Disodium Salt | DNQX Freebase |
---|---|---|
Chemical Formula | C₈H₂N₄Na₂O₆ | C₈H₄N₄O₆ |
Molecular Weight | 296.1 Da | 252.14 Da |
Water Solubility | 100 mM (31.4 mg/mL) | <0.1 mg/mL |
Primary Biological Form | Ionic | Neutral |
Storage Conditions | Desiccated, RT or -20°C | -20°C protected from moisture |
TARP-Modulated Activity | Partial agonist conversion | Retains antagonist profile |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7